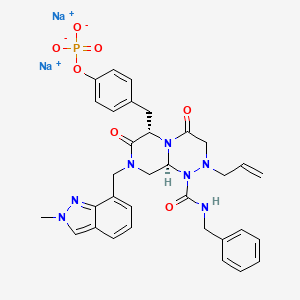

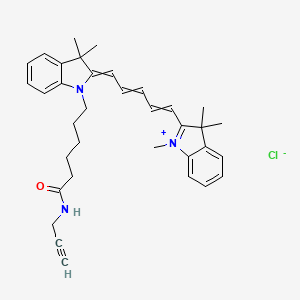

![molecular formula C31H38ClN3O14 B606930 (4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-8-methoxy-6-[(4S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide CAS No. 125622-13-1](/img/structure/B606930.png)

(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-8-methoxy-6-[(4S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dactylocyclines, novel tetracycline derivatives produced by a Dactylosporangium sp. A screen for antibiotics with activity against tetracycline-resistant microorganisms has led to the isolation of Dactylosporangium sp. (ATCC 53693), a producer of several novel tetracycline derivatives. The major fermentation products, dactylocyclines A and B, were purified and MIC values determined against tetracycline-resistant and tetracycline-sensitive Gram-positive bacteria. The dactylocyclines represent the first naturally occurring tetracycline C2 amides which lack cross resistance with tetracycline.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The compound has been used in the synthesis of various novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines with potential anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

- It has also facilitated the creation of new quinoline proton sponges, demonstrating its utility in heterocyclic chemistry (Dyablo et al., 2015).

Drug Development and Medical Applications

- The compound has been explored for its potential in developing serotonin-3 (5-HT3) receptor antagonists, which are significant in treating various medical conditions (Kuroita, Sakamori, & Kawakita, 2010).

- It played a role in the development of analogs with maximum dock scores for binding with polymerase and capsular polysaccharide biosynthesis proteins, suggesting its importance in drug discovery for treating infections like streptococcus pneumonia (Sankar & Suresh, 2014).

Pharmacology

- Studies have used this compound in the synthesis of novel antimicrobial agents containing dioxaphospholanes, highlighting its significance in pharmacology (Rani, Praveena, Spoorthy, & Ravindranath, 2014).

- Research on cyanoacetamide in heterocyclic chemistry using this compound has led to the synthesis of benzothiophenes with antitumor and antioxidant activities (Bialy & Gouda, 2011).

Structural Analysis and Compound Transformation

- The compound has been instrumental in the study of stereocontrolled transformation of nitrohexofuranoses into cyclopentylamines, a significant process in peptide synthesis (Fernandez et al., 2010).

- Its use in palladium-catalyzed oxidative cyclization-alkoxycarbonylation has been explored for synthesizing heterocyclic derivatives, crucial for organic chemistry research (Bacchi et al., 2005).

Miscellaneous Applications

- The compound has been used in conductometric measurements, which are vital in studying drug absorption, transmission, and excretion in pharmaceutical sciences (ijrbat, 2014).

- It has contributed to the synthesis of nucleoside analogues from branched-chain pyranosides, demonstrating its versatility in synthetic organic chemistry (Kordian et al., 2006).

Eigenschaften

CAS-Nummer |

125622-13-1 |

|---|---|

Molekularformel |

C31H38ClN3O14 |

Molekulargewicht |

712.1 |

IUPAC-Name |

(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-8-methoxy-6-[(4S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide |

InChI |

InChI=1S/C31H38ClN3O14/c1-11-26(47-7)28(2,35(44)45)10-15(48-11)49-29(3)12-9-30(42)23(34(4)5)22(38)18(27(33)41)25(40)31(30,43)24(39)16(12)21(37)17-13(36)8-14(46-6)20(32)19(17)29/h8,11-12,15,23,26,36-37,40,42-43H,9-10H2,1-7H3,(H2,33,41)/t11?,12?,15?,23?,26?,28-,29+,30+,31-/m0/s1 |

InChI-Schlüssel |

FFXHLAIZZWJZBW-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2(C3CC4(C(C(=O)C(=C(C4(C(=O)C3=C(C5=C2C(=C(C=C5O)OC)Cl)O)O)O)C(=O)N)N(C)C)O)C)(C)[N+](=O)[O-])OC |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Dactylocycline B; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

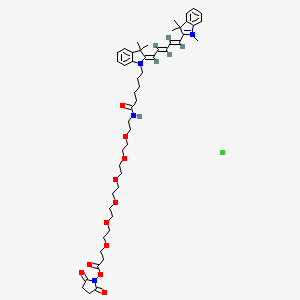

![2-[(2-Tetradecoxyphenyl)carbamoyl]benzoic acid](/img/structure/B606850.png)

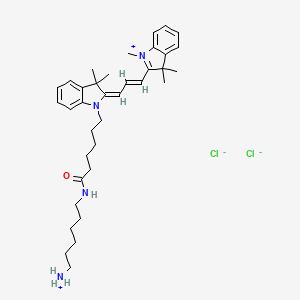

![[6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride](/img/structure/B606870.png)